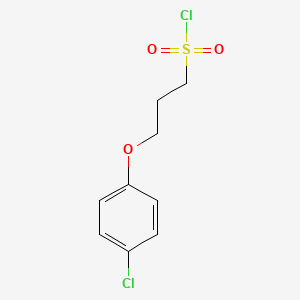

![molecular formula C12H12N2O2 B1469245 Ácido 1-[(3-cianofenil)metil]azetidina-3-carboxílico CAS No. 1340080-49-0](/img/structure/B1469245.png)

Ácido 1-[(3-cianofenil)metil]azetidina-3-carboxílico

Descripción general

Descripción

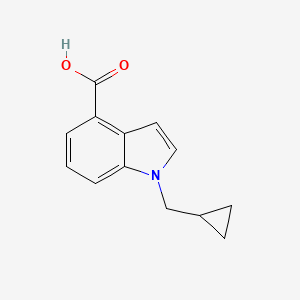

1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

“Ácido 1-[(3-cianofenil)metil]azetidina-3-carboxílico” es un compuesto valioso en el campo de la síntesis de péptidos. Su estructura permite la introducción de anillos de azetidina en los péptidos, lo que puede alterar significativamente la conformación y, en consecuencia, la actividad biológica del péptido. Esto puede ser particularmente útil en el desarrollo de nuevos péptidos terapéuticos con mayor estabilidad y eficacia .

Descubrimiento de Fármacos

La estructura única de este compuesto, que presenta tanto funcionalidades de azetidina como de ácido carboxílico, lo convierte en un intermedio versátil en la química medicinal. Puede servir como un andamiaje para la síntesis de nuevos candidatos a fármacos, lo que podría conducir al descubrimiento de nuevos tratamientos para diversas enfermedades .

Investigación Agroquímica

En la investigación agroquímica, “this compound” se puede utilizar para crear nuevos compuestos con aplicaciones potenciales como pesticidas o herbicidas. Su grupo cianofenilo podría interactuar con enzimas o receptores específicos en las plagas, ofreciendo un nuevo enfoque para la protección de cultivos .

Ciencia de Materiales

La estructura rígida de este compuesto se puede explotar en la ciencia de materiales, particularmente en la creación de polímeros con propiedades mecánicas específicas. El anillo de azetidina podría impartir resistencia y elasticidad cuando se incorpora a cadenas de polímeros .

Bioconjugación

Las técnicas de bioconjugación a menudo requieren enlaces que sean estables pero reactivos en ciertas condiciones. “this compound” podría servir como un enlace en el desarrollo de conjugados de anticuerpo-fármaco (ADC) u otros terapéuticos basados en proteínas, proporcionando una conexión estable entre el agente terapéutico y la molécula de direccionamiento .

Degradación de Proteínas Dirigida

El compuesto es útil como un enlace rígido en el desarrollo de PROTAC (quimera de direccionamiento de proteólisis) para la degradación de proteínas dirigida. Puede ayudar en el diseño de moléculas bifuncionales que unen ubiquitina ligasas y proteínas diana, lo que lleva a la degradación de estas últimas .

Análisis Bioquímico

Biochemical Properties

1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to bind with affinity equal to that of glycine in a [3H]strychnine binding assay . This interaction suggests that 1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid may act as an agonist at the strychnine-sensitive glycine receptor, thereby modulating neurotransmission.

Cellular Effects

The effects of 1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with glycine receptors can alter neuronal signaling, potentially impacting processes such as synaptic transmission and plasticity . Additionally, it may affect gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, 1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its binding to glycine receptors can inhibit the receptor’s activity, resulting in altered neurotransmission . Furthermore, it may influence gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid over time are crucial factors in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods

Dosage Effects in Animal Models

The effects of 1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating neurotransmission and improving cognitive function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and cellular damage. Therefore, careful dosage optimization is essential to maximize its therapeutic potential while minimizing risks.

Metabolic Pathways

1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, its interaction with glycine receptors can modulate the synthesis and degradation of neurotransmitters, thereby impacting neuronal metabolism .

Transport and Distribution

The transport and distribution of 1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported across the blood-brain barrier by specific transporters, allowing it to exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of 1-[(3-Cyanophenyl)methyl]azetidine-3-carboxylic acid is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to synaptic vesicles in neurons, where it can modulate neurotransmitter release and synaptic transmission .

Propiedades

IUPAC Name |

1-[(3-cyanophenyl)methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-5-9-2-1-3-10(4-9)6-14-7-11(8-14)12(15)16/h1-4,11H,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAQIXVOJDGXGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=CC=C2)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronic acid](/img/structure/B1469163.png)

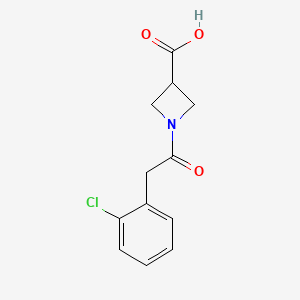

![1-[2-(4-Chlorophenyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469167.png)

![1-[(2-Methylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469177.png)

![1-[(Butylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469178.png)

![1-[(2,5-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469179.png)